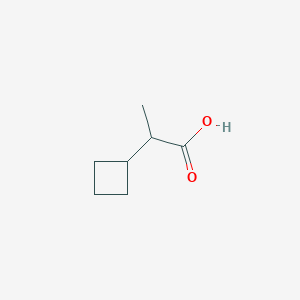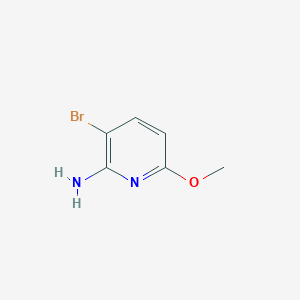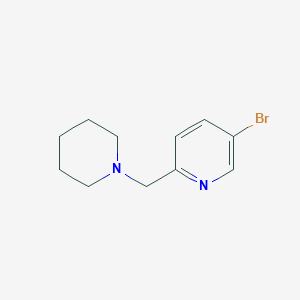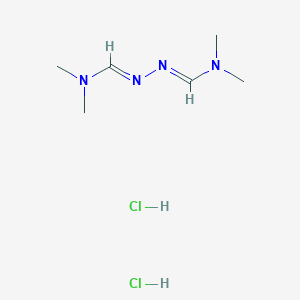
Dodecylphosphonic acid
Descripción general
Descripción
Dodecylphosphonic acid, also known as DDPA, is a phosphonic acid derivative . It has the empirical formula C12H27O3P and a molecular weight of 250.31 . It is characterized by a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom .
Synthesis Analysis
Phosphonic acids can be synthesized from various sources such as dialkyl or diaryl phosphonate, dichlorophosphine or dichlorophosphine oxide, and phosphonodiamide . Direct methods that make use of phosphorous acid (H3PO3) can also produce a phosphonic acid functional group simultaneously to the formation of the P–C bond . Among all these methods, the dealkylation of dialkyl phosphonates under either acidic conditions (HCl) or using the McKenna procedure (a two-step reaction that makes use of bromotrimethylsilane followed by methanolysis) constitute the best methods to prepare phosphonic acids .
Molecular Structure Analysis
The molecular structure of dodecylphosphonic acid consists of a long carbon chain (dodecyl group) attached to a phosphonic acid group . The phosphonic acid group is characterized by a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom .
Chemical Reactions Analysis
Dodecylphosphonic acid forms a self-assembled monolayer on a variety of nanoparticle surfaces . The phosphonate groups interact with the hydroxyl groups of the nanoparticles to form stable interfacial linkages .
Physical And Chemical Properties Analysis
Dodecylphosphonic acid is a solid substance . It has a melting point of 68-73°C and is sparingly soluble in water . It is also reported to have a white to off-white color .
Aplicaciones Científicas De Investigación
Superhydrophobic Coatings
Dodecylphosphonic acid (DDPA) is utilized to create superhydrophobic coatings on aluminum surfaces. By dip-coating aluminum in a DDPA solution, a layer is formed that results in water static contact and sliding angles indicative of superhydrophobicity . This application is significant for creating surfaces that repel water, which can be used in architecture and as passivation layers for electronic elements.
Surface Energy Tuning
The compound is instrumental in the tuning of surface energy , wetting, and work function of metal oxides . This is crucial in materials science where modifying the surface properties can lead to enhanced performance in various applications, including sensors and catalysis.
Self-Assembly & Contact Printing
n-Dodecylphosphonic acid plays a role in self-assembly and contact printing processes . These techniques are essential in nanofabrication, where precise control over the placement of molecules on a substrate is required.
Nanoparticle Production
In the field of nanotechnology, DDPA is used for the production of nanoparticles, such as quantum dots, nano-metals, and nano-ceramics . By altering the carbon chain length of alkylphosphonic acids like DDPA, researchers can control the shape and size of the particles, which is vital for tailoring their properties for specific applications.
Detergents and Dispersants
DDPA finds its use in chemistry applications as a component in detergents and dispersants . These substances are designed to clean or distribute particles evenly in a medium, which is important in industrial cleaning and formulation of paints and coatings.
Emulsifiers and Chelating Agents
The compound is also employed as an emulsifier and chelating agent . Emulsifiers are necessary for combining water and oil phases in products like cosmetics and food, while chelating agents are used to bind metal ions, which can be beneficial in water treatment and agriculture.
Wetting Agent for Metal Oxides
As a wetting agent, DDPA modifies the interaction between metal oxides and liquids . This application is particularly useful in improving the efficiency of processes like coating and printing on metal surfaces.
Interface Engineering
DDPA is involved in interface engineering , where it helps in the modification of interfaces between different materials . This is crucial in the development of composite materials, electronics, and energy storage devices.
Mecanismo De Acción
Target of Action
Dodecylphosphonic acid, also known as n-Dodecylphosphonic acid, is a phosphonic acid derivative that has been used in various applications due to its unique properties Phosphonic acids, in general, are known to mimic phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes .
Mode of Action
It is known that phosphonic acids can inhibit metabolic enzymes by mimicking the phosphates and carboxylates of biological molecules . This suggests that Dodecylphosphonic acid may interact with its targets by binding to the active sites of enzymes, thereby inhibiting their function.
Biochemical Pathways
Phosphonic acids are known to inhibit metabolic enzymes , which suggests that Dodecylphosphonic acid could potentially affect various metabolic pathways. The downstream effects of this inhibition would depend on the specific enzymes and pathways involved.
Result of Action
Given its potential to inhibit metabolic enzymes , it could lead to changes in cellular metabolism, potentially affecting cell growth and function.
Safety and Hazards
Propiedades
IUPAC Name |
dodecylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27O3P/c1-2-3-4-5-6-7-8-9-10-11-12-16(13,14)15/h2-12H2,1H3,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVMUEEINWGBIPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2063715 | |
| Record name | Dodecylphosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2063715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dodecylphosphonic acid | |
CAS RN |
5137-70-2 | |
| Record name | Dodecylphosphonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5137-70-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphonic acid, P-dodecyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005137702 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dodecylphosphonic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407872 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphonic acid, P-dodecyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dodecylphosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2063715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dodecylphosphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.543 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does dodecylphosphonic acid interact with metal oxide surfaces?
A1: DDPA strongly binds to metal oxide surfaces through the formation of P-O-Metal bonds. This interaction has been observed with various metal oxides, including aluminum oxide [], zirconia [], and titania []. The strong binding is attributed to the high affinity of the phosphonic acid group for metal cations.
Q2: Can DDPA be used to modify the surface properties of materials?
A2: Yes, DDPA is widely used to tailor the surface properties of materials. For example, it can be used to increase the hydrophobicity of surfaces like aluminum [] and polypropylene membranes []. The long hydrophobic alkyl chain of DDPA contributes to this effect.
Q3: Does the presence of other functional groups on the surface affect DDPA binding?
A3: Yes, the presence of other functional groups can significantly influence DDPA binding. Research on Phynox, a cobalt-chromium alloy, showed that DDPA grafting is affected by the presence of carboxylic acid groups from 11-phosphoundecanoic acid [].
Q4: Can DDPA form stable monolayers on metal surfaces?
A4: Yes, DDPA readily forms self-assembled monolayers (SAMs) on various metal surfaces, including gold [] and aluminum []. The stability of these monolayers stems from the strong bidentate P-O-Metal bonding and van der Waals interactions between the alkyl chains.
Q5: Is DDPA effective in preventing corrosion of metals?
A5: Studies indicate that DDPA can act as a corrosion inhibitor. For example, research has shown its effectiveness in protecting carbon steel against corrosion in phosphoric acid solutions []. The formation of a protective barrier by DDPA on the metal surface hinders the corrosive attack.
Q6: Does dodecylphosphonic acid exhibit catalytic activity?
A6: Yes, DDPA displays catalytic activity in various organic reactions. It acts as a Brønsted acid catalyst, facilitating reactions such as the Friedlander synthesis of quinolines [, ] and the synthesis of 2H-indazolo[2,1-b]phthalazine-triones [].
Q7: Can DDPA be recovered and reused in catalytic reactions?
A7: One advantage of using DDPA as a catalyst is its potential for recyclability. Research has demonstrated its successful recovery and reuse in reactions like the Friedlander quinoline synthesis, highlighting its potential for sustainable chemistry [, ].
Q8: How does the catalytic activity of DDPA compare to other catalysts in specific reactions?
A8: The efficiency of DDPA as a catalyst is reaction-specific. For instance, in the synthesis of 1-amidoalkyl-2-naphthols, DDPA demonstrated comparable or superior catalytic activity to other reported catalysts [].
Q9: What is the molecular formula and weight of dodecylphosphonic acid?
A9: The molecular formula of dodecylphosphonic acid is C12H27O3P, and its molecular weight is 250.33 g/mol.
Q10: What spectroscopic techniques are used to characterize DDPA?
A10: Common spectroscopic techniques for characterizing DDPA include:
Q11: Have computational methods been used to study DDPA?
A11: Yes, computational chemistry techniques like Density Functional Theory (DFT) have been employed to investigate the interaction of DDPA with surfaces []. These studies provide insights into the binding energies, molecular orientations, and electronic properties of DDPA at the interface.
Q12: What are the potential environmental concerns associated with DDPA?
A12: As with many chemicals, the release of DDPA into the environment should be minimized. Its persistence and potential for bioaccumulation in aquatic ecosystems should be evaluated to assess its environmental risks and develop appropriate waste management strategies.
Q13: Are there any applications of DDPA in nanotechnology?
A13: Yes, DDPA is employed in nanotechnology for various purposes, including:
- Nanoparticle Synthesis: It can be used as a capping agent to control the size and shape of nanoparticles, as demonstrated in the synthesis of CdSe nanowires [].
- Nanoparticle Functionalization: DDPA can be used to modify the surface of nanoparticles, enabling their dispersion in different media and conjugation with other molecules. For example, it has been used to functionalize iron oxide nanoparticles for potential applications in radiation therapy [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















